Home > Products > Screening Compounds P141798 > Cancer/testis antigen 1 (80-88)
Cancer/testis antigen 1 (80-88) -

Cancer/testis antigen 1 (80-88)

Catalog Number: EVT-243567
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (80-88), commonly referred to as NY-ESO-1, is a prominent member of the cancer/testis antigen family. These antigens are typically expressed in germ cells of the testis and various malignant tumors but are absent in normal somatic tissues, making them ideal targets for immunotherapy. NY-ESO-1 is known for its high immunogenicity and is implicated in several cancers, including melanoma, breast cancer, and ovarian cancer. Its expression can elicit robust immune responses, both humoral and cellular, which are critical for developing targeted cancer therapies.

Source

NY-ESO-1 is encoded by the gene located on the X chromosome at the Xq28 region. The protein consists of 180 amino acids and has a molecular weight of approximately 18 kDa. It features a glycine-rich N-terminal region and a hydrophobic C-terminal region, which includes a Pcc-1 domain that is crucial for its immunogenic properties .

Classification

NY-ESO-1 belongs to the cancer/testis antigen family, which comprises over 200 identified proteins. These antigens are categorized based on their restricted expression patterns and immunogenicity. They play significant roles in tumorigenesis and are often associated with poor prognosis in various cancers .

Synthesis Analysis

Methods

The synthesis of NY-ESO-1 involves standard molecular biology techniques such as reverse transcription polymerase chain reaction (RT-PCR) and immunohistochemistry (IHC) to analyze its expression in tumor tissues. For instance, RT-PCR employs specific primers designed to amplify NY-ESO-1 cDNA from RNA extracted from cancer specimens .

Technical Details

In experimental setups, RNA samples undergo cDNA synthesis followed by amplification using PCR. The typical cycling conditions include denaturation at 94°C, annealing at 60°C, and extension at 72°C for 35 cycles, with a final elongation step . Immunohistochemical analysis involves fixing tumor tissues in formalin, embedding them in paraffin, and using antibodies specific to NY-ESO-1 to visualize expression levels through staining techniques.

Molecular Structure Analysis

Structure

The molecular structure of NY-ESO-1 features a unique arrangement that contributes to its immunogenic properties. It is composed of an N-terminal domain rich in glycine residues followed by a hydrophobic C-terminal domain .

Data

The protein's sequence homology with other cancer/testis antigens like LAGE-1 indicates functional similarities that may enhance its role in immune recognition. The structural analysis reveals potential epitope regions that can be targeted by T cells, making it a candidate for vaccine development.

Chemical Reactions Analysis

Reactions

NY-ESO-1 participates in various biochemical interactions within the immune system. It can bind to major histocompatibility complex molecules on antigen-presenting cells, facilitating T cell activation .

Technical Details

The interaction between NY-ESO-1 peptides and T cell receptors is crucial for eliciting immune responses. Studies have demonstrated that specific epitopes derived from NY-ESO-1 can activate both CD4+ and CD8+ T lymphocytes, highlighting its dual role in stimulating adaptive immunity .

Mechanism of Action

Process

The mechanism of action for NY-ESO-1 centers on its ability to present antigens to T cells via major histocompatibility complex class I and II molecules. This presentation activates T cells that recognize tumor cells expressing NY-ESO-1.

Data

Research indicates that patients with tumors expressing NY-ESO-1 often develop spontaneous antibody responses against this antigen, suggesting that it plays an essential role in anti-tumor immunity . Furthermore, the presence of NY-ESO-1 correlates with increased infiltration of CD8+ T lymphocytes into tumors, which is associated with better clinical outcomes.

Physical and Chemical Properties Analysis

Physical Properties

NY-ESO-1 is a soluble protein under physiological conditions. Its stability and folding characteristics are influenced by its hydrophobic regions, which may affect interactions with cellular membranes during immune responses.

Chemical Properties

Chemically, NY-ESO-1 exhibits properties typical of glycoproteins due to its amino acid composition. Its immunogenic nature arises from specific peptide sequences that can be recognized by T cell receptors .

Applications

Scientific Uses

NY-ESO-1 has significant applications in cancer immunotherapy. It serves as a target for vaccine development aimed at inducing specific immune responses against tumors expressing this antigen. Clinical trials have explored various therapeutic approaches including peptide vaccines and adoptive T cell therapies targeting NY-ESO-1 .

Additionally, its expression levels may serve as biomarkers for diagnosing certain cancers or predicting patient outcomes following treatment. The ongoing research into NY-ESO-1 continues to reveal its potential as a cornerstone in personalized cancer therapy strategies aimed at enhancing anti-tumor immunity while minimizing damage to normal tissues.

Introduction to Cancer/Testis Antigens (CTAs) and CTAG1B

Cancer/testis antigens (CTAs) represent a category of tumor-associated proteins with expression restricted to germline cells in normal tissues but aberrantly re-expressed in diverse malignancies. This unique expression profile—coupled with their immunogenicity—positions CTAs as prime targets for cancer immunotherapy. The CTAG gene family, particularly CTAG1B (commonly known as NY-ESO-1), ranks among the most immunologically significant CTAs due to its frequent reactivation in epithelial and mesenchymal cancers and its capacity to elicit robust cellular and humoral immune responses [2] [7]. The peptide CTAG1B (80-88), corresponding to amino acids 80-88 of the full-length protein, constitutes a major histocompatibility complex (MHC)-restricted epitope that enables T-cell recognition of tumor cells expressing this antigen [3].

Historical Discovery and Classification of CTAG1B/NY-ESO-1

CTAG1B was first identified in 1997 through serological analysis of recombinant cDNA expression libraries (SEREX) from esophageal squamous cell carcinoma. This approach detected antibodies against a previously unknown antigen, designated New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) [2] [3]. Key milestones in its characterization include:

  • Genomic localization: Mapped to chromosome Xq28, a region harboring numerous CT-X antigens (Figure 1). The CTAG1B gene spans 1.7 kb with three exons encoding a 180-amino acid protein [3].
  • Expression pattern: Absent in somatic tissues except testicular germ cells (spermatogonia and primary spermatocytes) and placental trophoblasts. Ectopic expression occurs in 20–50% of common carcinomas (e.g., melanoma, lung, ovarian) and >80% of synovial sarcomas and myxoid liposarcomas [4] [6].
  • Classification: Classified as a CT-X antigen due to its location on the X chromosome and germ cell-restricted expression. It shares 98% sequence identity with its paralog CTAG1A, indicating recent gene duplication [2] [7].

Table 1: Key Characteristics of CTAG1B/NY-ESO-1

PropertyDetail
Gene SymbolCTAG1B
AliasesNY-ESO-1, LAGE-2, CT6.1
Chromosomal LocationXq28
Protein Length180 amino acids
Normal Tissue ExpressionTestis (spermatogonia, primary spermatocytes), placenta
Tumor Expression Frequency30–50% (carcinomas); >80% (synovial sarcoma, myxoid liposarcoma)
Immunodominant EpitopeCTAG1B (80-88): SLLMWITQC

Evolutionary Conservation and Phylogenetic Analysis of CT-X Antigens

CT-X antigens exhibit unique evolutionary trajectories characterized by:

1.2.1. Primate-Specific Evolution

  • CTAG1B homologs are undetectable in non-mammalian vertebrates (e.g., zebrafish, frogs) or rodents. Orthologs emerge in primates, suggesting recent evolutionary origin [1] [7].
  • The Xq28 region shows accelerated gene duplication and divergence in hominids, with CTAG1B acquiring testis-specific promoter elements enabling germline expression [6].

1.2.2. Conservation of Functional Domains

  • CTAG1B shares structural homology with yeast Pcc1p, a component of the KEOPS complex regulating transcriptional elongation and telomere maintenance. The conserved N-terminal domain (residues 1–50) mediates protein-protein interactions [6] [7].
  • The C-terminal region contains hydrophobic residues forming a putative Pcc-1 domain, implicated in chromatin remodeling (Figure 2) [2] [6].

Table 2: Evolutionary Conservation of CTAG1B Domains

DomainConservationFunction
N-terminal (1–50)Yeast to humans (Pcc1p ortholog)KEOPS complex assembly; transcriptional regulation
Central (51–130)Primate-specificImmunogenic epitope cluster (e.g., 80–88)
C-terminal (131–180)Weak conservation across mammalsPutative chromatin binding (Pcc-1 domain)

1.2.3. Selective Pressure from Immune Surveillance

  • The immunodominant epitope CTAG1B (80-88) (SLLMWITQC) shows 100% sequence conservation across human populations, despite genomic plasticity in flanking regions. This suggests immune-driven selective pressure maintaining the epitope for T-cell recognition [3] [4].

Role of CTAG1B in the Context of the Cancer/Testis Antigen Family

Within the CTA landscape, CTAG1B exhibits distinct biological and immunological properties:

1.3.1. Biological Functions in Malignancy

  • Transcriptional regulation: Forms complexes with MAGEC1 and RING ligases, modulating E3 ubiquitin ligase activity toward tumor suppressors (e.g., p53) [6] [7].
  • Germline mimicry: Interacts with RANBP2 (a SUMO ligase) and TLE1 (transcriptional repressor), recapitulating germ cell self-renewal pathways in sarcomas (Figure 3) [6].
  • Therapeutic vulnerability: Demethylating agents (e.g., 5-aza-2'-deoxycytidine) induce CTAG1B expression in tumors, enhancing immune visibility [5] [7].

1.3.2. Immunogenicity and Clinical Targeting

  • Spontaneous immunity: 35–50% of patients with CTAG1B+ tumors develop CD8+ T cells against CTAG1B (80–88) and antibodies, correlating with improved survival in melanoma and ovarian cancer [4] [7].
  • Vaccine and cell therapy target: The peptide CTAG1B (80–88) is incorporated in 45+ clinical trials (Table 3), including:
  • Peptide vaccines with adjuvants (e.g., Montanide ISA-51)
  • Engineered T-cell receptors transduced into autologous T cells
  • mRNA vaccines encapsulated in lipid nanoparticles [4].

Table 3: Clinical Applications Targeting CTAG1B (80-88) Peptide

Therapeutic PlatformTumor TypesClinical PhaseKey Mechanisms
Peptide vaccine + adjuvantMelanoma, sarcomaPhase I/IIMHC class I presentation to CD8+ T cells
TCR-engineered T cellsSynovial sarcoma, myelomaPhase I/IIHLA-A*02:01-restricted epitope recognition
Dendritic cell vaccineOvarian cancer, NSCLCPhase IICross-presentation of peptide epitopes
mRNA vaccineBreast cancer, hepatocellular carcinomaPhase IEndogenous antigen processing/presentation

1.3.3. Co-expression with Other CT-X Antigens

  • CTAG1B co-expresses with MAGE-A (60–80%) and MAGE-C1 (45–65%) in thyroid, lung, and breast carcinomas, suggesting shared epigenetic activation via promoter demethylation [5] [7].
  • In high-grade tumors (e.g., anaplastic thyroid cancer), CTAG1B/GAGE co-expression associates with advanced stage (ρ = 0.73, P < 0.01), indicating synergistic roles in aggressiveness [5].

Properties

Product Name

Cancer/testis antigen 1 (80-88)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.